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Compound of Interest

Compound Name:
N-(2-butoxyethyl)-2-

chloroacetamide

CAS No.: 1193387-64-2

Cat. No.: B1522109

Get Quote

Introduction & Scientific Context
N-(2-butoxyethyl)-2-chloroacetamide is a mild electrophile belonging to the chloroacetamide

class of covalent fragments. In drug development and proteomics, it functions as a "scout

fragment" to identify reactive, accessible, and functionally critical cysteine residues on protein

surfaces.

Core Mechanism
The molecule consists of two functional domains:

Warhead (Chloroacetamide): Reacts with the nucleophilic thiolate anion (

) of cysteine residues via an

mechanism. This reaction is irreversible, forming a stable thioether bond.[1]

Tail (Butoxyethyl): A lipophilic ether chain that provides steric and hydrophobic interactions.

This "tail" confers selectivity; unlike the small, promiscuous Iodoacetamide (IAA), this probe
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will only label cysteines where the local protein pocket can accommodate the butoxyethyl

group.

Primary Application:

Target Identification: Mapping "ligandable" cysteines in complex proteomes.

Fragment-Based Drug Discovery (FBDD): Screening for starting points to develop covalent

inhibitors.

Site-Selectivity Profiling: Differentiating hyper-reactive catalytic cysteines from structural

cysteines based on steric accessibility.

Technical Specifications & Reaction Logic
Parameter Specification

CAS Number 1193387-64-2

Formula

Molecular Weight 193.67 g/mol

Reaction Type
Nucleophilic Substitution (

)

Target Residue Cysteine (Cys, C) - Thiol group

Mass Shift (Monoisotopic) +157.1103 Da (Cysteine modification)

Solubility DMSO (Stock), Aqueous buffers (Working)

Reactivity Profile

Moderate (Less reactive than

Iodoacetamide/Acrylamides; requires

proximity/affinity)

Causality in Experimental Design
Why use this over Iodoacetamide (IAA)? IAA is a "total" alkylator designed to cap all

cysteines during denaturation. N-(2-butoxyethyl)-2-chloroacetamide is a "probe" used
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under native conditions. If a cysteine reacts with this probe, it indicates the residue is both

nucleophilic and accessible to the butoxyethyl motif, validating it as a potential drug target.

Why Native Lysis? The protein must retain its 3D tertiary structure. Denaturation (Urea/SDS)

would expose buried hydrophobic cysteines, leading to false-positive "ligandability" data.

Detailed Protocol: Cysteine Ligandability Profiling
Phase A: Sample Preparation (Native Conditions)
Objective: Extract the proteome while maintaining protein folding and active site architecture.

Cell Lysis:

Harvest

cells (e.g., HeLa, Jurkat) or 10 mg tissue.

Wash 3x with ice-cold PBS to remove serum proteins.

Resuspend in Native Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgCl2,

0.5% NP-40 (or Triton X-100), 1x Protease Inhibitor Cocktail (EDTA-free).

Note: Avoid DTT or Mercaptoethanol; reducing agents will quench the probe immediately.

Clarification:

Incubate on ice for 15 min.

Centrifuge at 16,000 x g for 15 min at 4°C. Collect supernatant.

Normalize protein concentration to 1–2 mg/mL (BCA Assay).

Phase B: Probe Incubation (The "Scout" Step)
Objective: Allow the covalent fragment to label accessible cysteines.

Probe Preparation:

Prepare a 100 mM stock of N-(2-butoxyethyl)-2-chloroacetamide in anhydrous DMSO.
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Labeling Reaction:

Add the probe to the lysate to a final concentration of 50–500 µM (Optimization required:

start with 100 µM).

Keep DMSO concentration < 1% to prevent denaturation.

Control: Prepare a "Vehicle Control" sample (DMSO only).

Incubation:

Incubate for 1 to 4 hours at Room Temperature (25°C) or 37°C with gentle rotation.

Rationale: Chloroacetamides have slower kinetics than acrylamides; longer incubation

ensures reaction with lower-nucleophilicity cysteines.

Phase C: Quenching & Processing for MS
Objective: Stop the reaction, denature, and block remaining cysteines to distinguish "probe-

modified" vs. "unmodified" sites.

Quenching:

Add 10 mM DTT (Dithiothreitol) to quench unreacted probe. Incubate 10 min.

Denaturation & Reduction:

Add Urea (solid or 8M stock) to a final concentration of 6–8 M.

Add TCEP (5 mM final) and incubate at 37°C for 30 min to fully reduce internal disulfides.

Secondary Alkylation (The "Block"):

Add Iodoacetamide (IAA) to a final concentration of 10–20 mM.

Incubate 30 min in the dark at RT.

Critical Logic: This step labels all cysteines that did not react with the probe.[1] In the MS

data, you will see two masses:[2]
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+57.02 Da (Carbamidomethyl): Cysteines that were inaccessible or unreactive to the

probe.

+157.11 Da (Butoxyethyl-acetamide): Cysteines successfully targeted by the probe.

Digestion:

Dilute Urea to < 1 M using 50 mM Ammonium Bicarbonate.

Add Trypsin (Sequencing Grade) at 1:50 enzyme-to-protein ratio.

Digest overnight at 37°C.

Desalting:

Acidify with TFA (pH < 3).

Clean up using C18 StageTips or SPE columns. Dry peptides.

Data Analysis & Visualization
Mass Spectrometry Settings

Variable Modification: N-(2-butoxyethyl)-2-chloroacetamide (+157.1103 Da) on Cysteine.

Fixed Modification: Carbamidomethyl (+57.0215 Da) on Cysteine (if IAA was used for

blocking). Alternatively, set both as variable if efficiency is being tested.

False Discovery Rate (FDR): 1% at Peptide Spectrum Match (PSM) level.

Workflow Diagram (Graphviz)
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Modification Logic
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Caption: Workflow for Chemoproteomic Profiling. The probe labels accessible cysteines in the

native state; subsequent IAA blocking labels buried/unreactive cysteines, allowing

differentiation by mass shift.

Troubleshooting & Validation
Issue Probable Cause Corrective Action

Low Labeling Efficiency pH < 7.0

Ensure Lysis Buffer is pH 7.5–

8.0. Cysteine thiolate

generation is pH-dependent.

Precipitation Probe insolubility

Ensure DMSO stock is fresh.

Do not exceed 1% final DMSO

in aqueous buffer.

Non-Specific Labeling Over-incubation

Reduce time to < 2 hours or

concentration to < 100 µM.

Chloroacetamides can react

with N-termini or Lysines at

high pH/Temp.

No Mass Shift Found Reducing agents in lysis

Ensure lysis buffer is strictly

DTT/BME-free. Use TCEP only

after the probe step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-
proteomics.com]

2. researchgate.net [researchgate.net]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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